molecular formula C10H16ClNO3 B1448041 Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate CAS No. 1423032-76-1

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Cat. No. B1448041
CAS RN: 1423032-76-1
M. Wt: 233.69 g/mol
InChI Key: APCLZSBKPHTAGP-UHFFFAOYSA-N
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Description

“Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 1423032-76-1 . It has a molecular weight of 233.69 . The IUPAC name for this compound is “methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate” and its InChI Code is 1S/C10H16ClNO3/c1-15-9(14)10(12-8(13)7-11)5-3-2-4-6-10/h2-7H2,1H3,(H,12,13) .


Molecular Structure Analysis

“Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate” contains a total of 31 bonds; 15 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 secondary amide(s) (aliphatic) .


Physical And Chemical Properties Analysis

“Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Structural Analysis and Chemical Behavior

Compounds with structures similar to Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate, such as Methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate, have been studied for their chemical behavior and structural properties. For instance, these compounds' cyclohexane rings adopt chair conformations, highlighting their stability and potential reactivity in chemical synthesis (Rao et al., 1999).

Analgesic Activity

Analgesic compounds derived from methyl-1-bromocyclohexane carboxylates, through reactions with zinc and arylamides of 3-aryl-2-cyanopropenoic acids, demonstrate the therapeutic potential of such structures. These synthesized compounds possess analgesic activity and exhibit low toxicity, suggesting a route for developing new analgesics (Kirillov et al., 2012).

Chemical Synthesis and Catalysis

Research into the synthesis and catalysis of compounds structurally similar to Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate showcases their utility in organic chemistry. For example, studies on organotin compounds involving hydrostannation reactions with methyl cyclohexene-1-carboxylate reveal insights into stereochemical outcomes and reaction mechanisms (Ayala et al., 1988).

Photoreactivity and Synthesis Techniques

The photoreactivity of similar compounds, like cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, through photolysis in cyclohexane to produce isocyanates and other products, demonstrates the versatility of such molecular frameworks in synthetic chemistry (Brown, 1964).

Advanced Material Synthesis

Compounds with similar structures are used in advanced material synthesis, demonstrating their broad applicability in chemical research. The synthesis of ketamine and related analogues, for instance, involves complex chemical pathways that could inspire methodologies for synthesizing novel materials and compounds (Zekri et al., 2020).

Safety and Hazards

“Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate” is classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 1-[(2-chloroacetyl)amino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-15-9(14)10(12-8(13)7-11)5-3-2-4-6-10/h2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCLZSBKPHTAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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